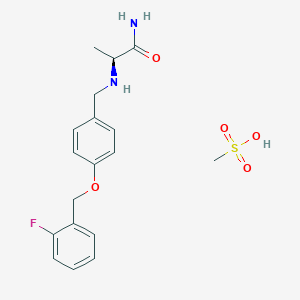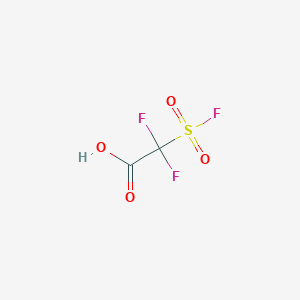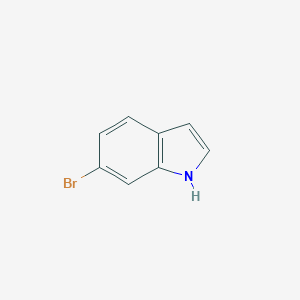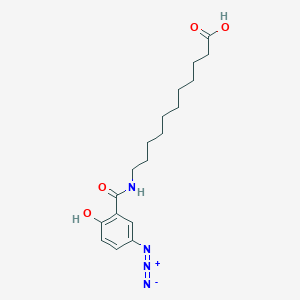
11-(5'-Azidosalicylamido)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(5'-Azidosalicylamido)undecanoic acid (ASU) is a chemical compound that has been extensively researched for its biochemical and physiological effects. It was first synthesized in the 1990s and has since been used in various scientific studies.
Mechanism Of Action
11-(5'-Azidosalicylamido)undecanoic acid inhibits matrix metalloproteinase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, which in turn prevents the degradation of cartilage.
Biochemical And Physiological Effects
11-(5'-Azidosalicylamido)undecanoic acid has been shown to reduce cartilage degradation in vitro and in vivo. It also has anti-inflammatory properties, which further contribute to its potential therapeutic applications in the treatment of osteoarthritis.
Advantages And Limitations For Lab Experiments
11-(5'-Azidosalicylamido)undecanoic acid is a relatively simple compound to synthesize, making it readily available for research purposes. However, its stability in solution can be a limitation, as it can degrade over time. Additionally, its effects on matrix metalloproteinases can be difficult to measure accurately, as these enzymes are involved in a complex network of interactions within the body.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 11-(5'-Azidosalicylamido)undecanoic acid. This includes investigating its effects on other enzymes and pathways involved in tissue remodeling, as well as exploring its potential use in combination therapies. Additionally, the development of more stable forms of 11-(5'-Azidosalicylamido)undecanoic acid could improve its usability in research and clinical settings.
Synthesis Methods
11-(5'-Azidosalicylamido)undecanoic acid can be synthesized by reacting 11-aminoundecanoic acid with 5'-azidosalicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction yields 11-(5'-Azidosalicylamido)undecanoic acid, which can be purified by column chromatography.
Scientific Research Applications
11-(5'-Azidosalicylamido)undecanoic acid has been used in several scientific studies for its potential therapeutic applications. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling. This makes it a potential candidate for the treatment of osteoarthritis, as matrix metalloproteinases are involved in the degradation of cartilage.
properties
CAS RN |
151059-75-5 |
|---|---|
Product Name |
11-(5'-Azidosalicylamido)undecanoic acid |
Molecular Formula |
C18H26N4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
11-[(5-azido-2-hydroxybenzoyl)amino]undecanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-22-21-14-10-11-16(23)15(13-14)18(26)20-12-8-6-4-2-1-3-5-7-9-17(24)25/h10-11,13,23H,1-9,12H2,(H,20,26)(H,24,25) |
InChI Key |
FEKPFLXOPXORSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
Other CAS RN |
151059-75-5 |
synonyms |
11-(5'-azidosalicylamido)undecanoic acid 11-ASAUA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



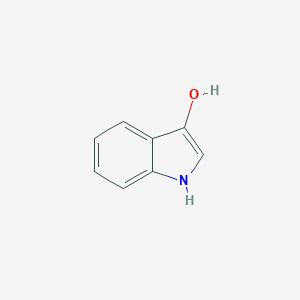
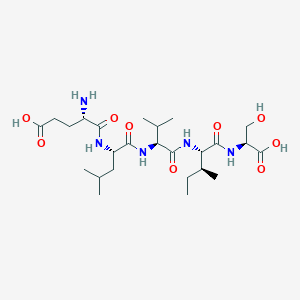
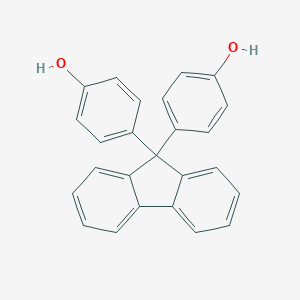
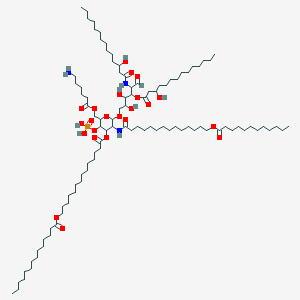
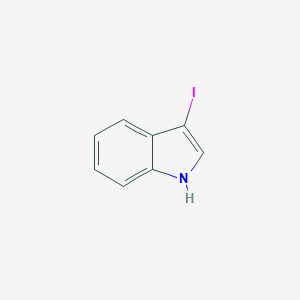
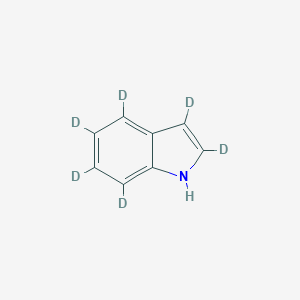
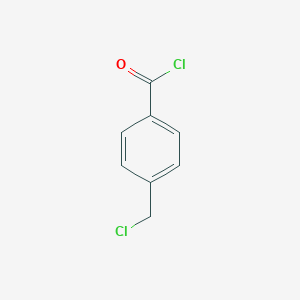
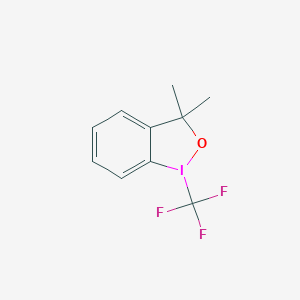
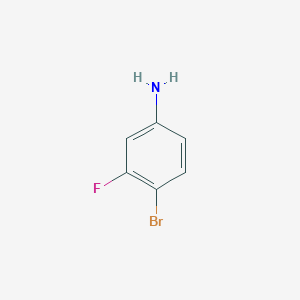
![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

